Cas no 62638-88-4 (2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(phenylcarbamothioyl)aminoacetamide)

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(phenylcarbamothioyl)aminoacetamide 化学的及び物理的性質
名前と識別子
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- Aceticacid, 2-(1H-benzimidazol-2-ylthio)-, 2-[(phenylamino)thioxomethyl]hydrazide
- 1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea
- 1-(2-benzimidazolylthioacetyl)-4-phenylthiosemicarbazide
- AC1NDKET
- F0017-0328
- NSC289085
- 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(phenylcarbamothioyl)aminoacetamide
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- MDL: MFCD00170956
計算された属性
- せいみつぶんしりょう: 357.07205
- どういたいしつりょう: 357.072
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 444
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 139A^2
じっけんとくせい
- 密度みつど: 1.46
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.762
- PSA: 81.84
- LogP: 3.52760
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(phenylcarbamothioyl)aminoacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0017-0328-2mg |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamothioyl)amino]acetamide |
62638-88-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0017-0328-1mg |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamothioyl)amino]acetamide |
62638-88-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0017-0328-50mg |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamothioyl)amino]acetamide |
62638-88-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0017-0328-15mg |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamothioyl)amino]acetamide |
62638-88-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
abcr | AB160992-5 g |
1-(2-Benzimidazol-2-ylthioacetyl)-4-phenylthiosemicarbazide |
62638-88-4 | 5 g |
€377.50 | 2023-07-20 | ||
Life Chemicals | F0017-0328-25mg |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamothioyl)amino]acetamide |
62638-88-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
abcr | AB160992-1g |
1-(2-Benzimidazol-2-ylthioacetyl)-4-phenylthiosemicarbazide; . |
62638-88-4 | 1g |
€211.30 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614090-25mg |
2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)-N-phenylhydrazine-1-carbothioamide |
62638-88-4 | 98% | 25mg |
¥1428.00 | 2024-05-06 | |
A2B Chem LLC | BA81283-1mg |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamothioyl)amino]acetamide |
62638-88-4 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F0017-0328-20mg |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamothioyl)amino]acetamide |
62638-88-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(phenylcarbamothioyl)aminoacetamide 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(phenylcarbamothioyl)aminoacetamideに関する追加情報
Comprehensive Overview of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(phenylcarbamothioyl)aminoacetamide (CAS No. 62638-88-4)
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(phenylcarbamothioyl)aminoacetamide, with the CAS number 62638-88-4, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound features a unique molecular structure combining a benzodiazole moiety with a phenylcarbamothioyl group, making it a subject of interest for researchers exploring novel bioactive molecules. Its sulfanyl and acetamide functionalities contribute to its potential applications in drug development and industrial processes.
In recent years, the demand for heterocyclic compounds like 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(phenylcarbamothioyl)aminoacetamide has surged due to their versatility in pharmaceutical research. Scientists are particularly interested in its role as a scaffold for kinase inhibitors and antimicrobial agents, aligning with the global focus on combating antibiotic resistance. The compound's CAS No. 62638-88-4 is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies.
The synthesis of 62638-88-4 involves multi-step organic reactions, often utilizing nucleophilic substitution and condensation techniques. Researchers emphasize its high purity and stability under controlled conditions, which are critical for reproducibility in experiments. Environmental considerations have also prompted studies on its biodegradability, a trending topic in green chemistry discussions.
From an industrial perspective, 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(phenylcarbamothioyl)aminoacetamide is explored for its potential in advanced material synthesis, including polymeric coatings and electronic components. Its thioamide group enables coordination with metals, sparking interest in catalysis and nanotechnology applications. These attributes align with current searches for sustainable material alternatives and high-performance additives.
Safety profiles of CAS 62638-88-4 are rigorously documented, with emphasis on proper handling protocols to ensure laboratory safety. While not classified as hazardous under standard regulations, its thermal stability and solubility data are frequently queried by chemists optimizing reaction conditions. This compound's spectroscopic properties (e.g., NMR, IR) are well-characterized, supporting its identification in complex mixtures.
Emerging trends in computational chemistry have led to increased interest in modeling the electronic structure of 62638-88-4. Molecular docking simulations suggest potential interactions with biological targets, making it a candidate for virtual screening in drug discovery pipelines. Such applications resonate with the growing adoption of AI-driven drug design, a hot topic in pharmaceutical innovation.
In summary, 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(phenylcarbamothioyl)aminoacetamide (CAS No. 62638-88-4) represents a multifaceted compound bridging academic research and industrial applications. Its structural complexity and functional diversity continue to inspire studies across disciplines, from medicinal chemistry to materials engineering, while adhering to contemporary demands for sustainability and scientific rigor.
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